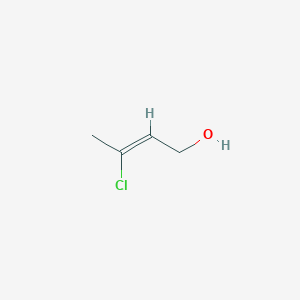

3-Chloro-2-buten-1-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-buten-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-chloro-2-buten-1-ol involves the reaction of 1,3-dichloro-2-butene with sodium carbonate in a reflux setup. The reaction is carried out in a three-necked round-bottomed flask fitted with a reflux condenser and a mercury-sealed stirrer. The mixture is heated at reflux temperature for three hours, followed by extraction with ether and drying over anhydrous magnesium sulfate. The ether is then removed by distillation, yielding this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often produced as an intermediate for further chemical transformations.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-2-buten-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products:

Oxidation: 3-chloro-2-butenoic acid or 3-chloro-2-butenal.

Reduction: 3-chloro-2-butanol.

Substitution: Various substituted butenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

3-Chloro-2-buten-1-OL is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It is involved in several key reactions:

- Oxidation : It can be oxidized to form aldehydes or carboxylic acids, such as 3-chloro-2-butenoic acid.

- Reduction : The compound can be reduced to produce saturated alcohols.

- Substitution Reactions : Through nucleophilic substitution, the chlorine atom can be replaced by various functional groups, leading to a diverse range of products .

Potential Therapeutic Applications

Research has indicated that this compound may exhibit biological activity, making it a candidate for medicinal applications. Studies have focused on:

- Enzyme Interactions : The compound has been shown to interact with specific bacterial enzymes, such as the 3-methyl-2-buten-1-ol dehydrogenase found in Pseudomonas putida MB-1. This interaction suggests potential applications in biocatalysis and bioremediation processes .

- Antimicrobial Properties : Preliminary studies have demonstrated that this compound possesses antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. Its effectiveness suggests potential as a lead compound for developing new antimicrobial agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of various specialty chemicals, including:

- Agrochemicals : The compound serves as a precursor for synthesizing agricultural chemicals.

- Fragrances and Polymers : It is also utilized in creating fragrances and polymer materials due to its reactivity and structural properties .

Study on Antimicrobial Properties

A study conducted by microbiology researchers evaluated the antimicrobial activity of chlorinated compounds, including this compound. Results indicated significant inhibition against bacterial strains comparable to standard antibiotics, highlighting its potential for therapeutic use .

Drug Development Potential

In drug development research, this compound was assessed for its utility as a building block in synthesizing novel pharmaceuticals. Its unique structure allows for modifications that could optimize its biological activity against various diseases .

Wirkmechanismus

The mechanism of action of 3-chloro-2-buten-1-ol involves its reactivity due to the presence of both a chlorine atom and a double bond. The compound can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways depend on the specific reaction and the conditions used.

Vergleich Mit ähnlichen Verbindungen

2-Buten-1-ol: Similar structure but lacks the chlorine atom.

3-Chloro-1-butanol: Similar but with the chlorine atom on a different carbon.

3-Chloro-2-butenoic acid: An oxidized form of 3-chloro-2-buten-1-ol.

Uniqueness: this compound is unique due to its combination of a chlorine atom and a double bond, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in organic chemistry.

Biologische Aktivität

3-Chloro-2-buten-1-OL is an organic compound with the molecular formula C₄H₇ClO, known for its unique structural features that include a chlorine atom and a double bond. This compound has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, interactions with enzymes, and potential therapeutic uses.

Basic Information

- Molecular Formula : C₄H₇ClO

- Molecular Weight : 106.55 g/mol

- CAS Number : 40605-42-3

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 120 °C |

| Density | 1.05 g/cm³ |

| Solubility in Water | Moderate |

The biological activity of this compound is primarily attributed to its reactivity as both an electrophile and a nucleophile. The presence of the chlorine atom allows it to participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction reactions. These properties enable the compound to interact with various biological molecules, including enzymes and receptors.

Enzyme Interactions

Research indicates that this compound can be oxidized by specific bacterial enzymes, such as the 3-methyl-2-buten-1-ol dehydrogenase found in Pseudomonas putida MB-1. This enzyme exhibits broad substrate specificity, suggesting that this compound may have potential applications in biocatalysis and bioremediation processes .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents. The compound's ability to disrupt microbial cell membranes may be a contributing factor to its antimicrobial efficacy .

Study on Antimicrobial Properties

A study conducted by researchers at a university microbiology department evaluated the antimicrobial activity of several chlorinated compounds, including this compound. The results indicated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

Drug Development Potential

In another investigation focusing on drug development, this compound was assessed for its potential as a building block in synthesizing novel pharmaceuticals. The compound's unique structure allows for modifications that could enhance its biological activity and selectivity towards specific targets. Researchers are exploring derivatives of this compound to optimize therapeutic profiles against various diseases .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| 2-Buten-1-ol | Lacks chlorine | Commonly used in organic synthesis |

| 3-Chloro-1-butanol | Chlorine on a different carbon | Less reactive than this compound |

| 3-Chloro-2-butenoic acid | Oxidized form | Potentially more active against certain targets |

Eigenschaften

CAS-Nummer |

40605-42-3 |

|---|---|

Molekularformel |

C4H7ClO |

Molekulargewicht |

106.55 g/mol |

IUPAC-Name |

3-chlorobut-2-en-1-ol |

InChI |

InChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3 |

InChI-Schlüssel |

SRQGZQPUPABHCN-UHFFFAOYSA-N |

SMILES |

CC(=CCO)Cl |

Kanonische SMILES |

CC(=CCO)Cl |

Synonyme |

3-Chloro-2-Buten-1-ol; 3-Chloro-2-buten-1-ol; 3-Chlorocrotyl Alcohol; γ-Chlorocrotyl Alcohol |

Herkunft des Produkts |

United States |

Q1: How is 3-Chloro-2-buten-1-ol used in chemical synthesis?

A1: this compound serves as a key intermediate in the multi-step synthesis of 2-Butyn-1-ol. [] This process involves a dehydrohalogenation reaction, where the chlorine atom and a hydrogen atom are eliminated from the molecule, leading to the formation of a triple bond. [] This type of reaction is widely employed in organic chemistry to create unsaturated compounds.

Q2: Does this compound interact with any known enzymes?

A2: Research suggests that this compound can be oxidized by certain bacterial enzymes. One example is the 3-methyl-2-buten-1-ol (321-MB) dehydrogenase found in Pseudomonas putida MB-1. [] This enzyme, typically involved in the metabolism of 321-MB, exhibits broad substrate specificity and can also catalyze the oxidation of this compound, along with other allylic and benzylic alcohols. [] This finding highlights the potential for this enzyme class to act on a wider range of substrates than initially thought.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.